4-methyl-N-phenylbenzenesulfinamide
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Overview
Description
4-methyl-N-phenylbenzenesulfinamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a sulfinamide group attached to a phenyl ring, which is further substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-phenylbenzenesulfinamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-phenylbenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-methyl-N-phenylbenzenesulfinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfonamide derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antitumor agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-phenylbenzenesulfinamide involves its interaction with biological targets such as enzymes. The sulfinamide group can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to antimicrobial or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-phenylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-phenylbenzenesulfonamide: Lacks the methyl group on the phenyl ring.
4-methylbenzenesulfonamide: Lacks the phenyl group attached to the sulfonamide.
Uniqueness
4-methyl-N-phenylbenzenesulfinamide is unique due to the presence of both a methyl group and a sulfinamide group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
6873-54-7 |
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Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
4-methyl-N-phenylbenzenesulfinamide |
InChI |
InChI=1S/C13H13NOS/c1-11-7-9-13(10-8-11)16(15)14-12-5-3-2-4-6-12/h2-10,14H,1H3 |
InChI Key |
BGMJJLOVKKCDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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